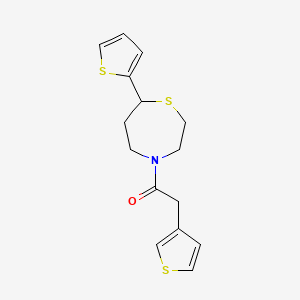

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

描述

属性

IUPAC Name |

2-thiophen-3-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS3/c17-15(10-12-4-8-18-11-12)16-5-3-14(20-9-6-16)13-2-1-7-19-13/h1-2,4,7-8,11,14H,3,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNHFCNIXYGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both thiophene and thiazepane rings, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.37 g/mol. The compound features a thiazepane ring fused with thiophene moieties, contributing to its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NOS₂ |

| Molecular Weight | 253.37 g/mol |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions involving thiophene derivatives. The synthetic routes often utilize catalysts such as piperidine or triethylamine to enhance yields and selectivity.

Antimicrobial Activity

Research has shown that compounds containing thiophene and thiazepane structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar compounds possess significant antibacterial activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. For instance, related thiazepine derivatives have been evaluated using disk diffusion methods against standard antibiotics like Gentamicin .

Antioxidant Activity

The antioxidant potential of compounds with thiophene moieties has been highlighted in several studies. The DPPH assay has shown that these compounds can scavenge free radicals effectively, indicating their potential as antioxidant agents. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as pancreatic lipase. Compounds similar to this compound have demonstrated promising results in inhibiting lipase activity, which is vital for managing obesity and metabolic disorders. Molecular docking studies suggest that these compounds interact with the enzyme through hydrogen bonding and hydrophobic interactions .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate various signaling pathways associated with inflammation and cell proliferation. The presence of both thiophene and thiazepane rings may facilitate interactions with specific molecular targets within cells, leading to altered physiological responses .

Case Studies

Recent studies have focused on synthesizing related compounds and evaluating their biological activities:

- Antimicrobial Evaluation : A series of thiazepine derivatives were tested for antibacterial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard treatments .

- Antioxidant Studies : Several thiophene-containing compounds were assessed for their ability to reduce oxidative stress in cellular models, demonstrating significant protective effects against free radical damage .

- Enzyme Inhibition : A comparative study on lipase inhibitors revealed that certain derivatives exhibited IC50 values lower than those of conventional lipase inhibitors like Orlistat, indicating their potential as anti-obesity agents .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Thiazepane vs. The seven-membered ring may also confer conformational flexibility, influencing pharmacokinetics .

Thiophene Positioning: The dual thiophene substitution (positions 2 and 3) distinguishes the target compound from analogs like 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one , which lacks the thiazepane scaffold. Thiophene-3-yl substitution may alter electronic properties (e.g., dipole moments) compared to thiophene-2-yl derivatives, affecting solubility or target affinity.

Sulfone Modifications: The sulfone-containing analog 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone exhibits increased polarity (molecular weight 349.5 vs. 311.44) but reduced metabolic stability due to the electron-withdrawing sulfone group.

常见问题

Q. What are the standard synthetic routes for synthesizing this compound?

Methodological Answer: The synthesis of thiophene-containing heterocycles like this compound typically involves multi-step reactions. Key steps include:

- Cyclization reactions to form the 1,4-thiazepane ring, often using thiourea or thiocyanate derivatives in polar solvents like DMF .

- Friedel-Crafts acylation to introduce acetyl groups to thiophene rings, employing Lewis acids like AlCl₃ under anhydrous conditions .

- Cross-coupling reactions to link thiophene and thiazepane moieties, with catalysts such as Pd for Suzuki-Miyaura couplings (not explicitly mentioned in evidence but inferred from similar syntheses).

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Characterization Techniques | Reference |

|---|---|---|---|

| Cyclization | DMF, thiourea, 80°C | Melting point (>300°C), elemental analysis, ¹H NMR | |

| Acylation | AlCl₃, acetyl chloride, CH₂Cl₂ | ¹³C NMR, IR spectroscopy |

Q. What analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate substituent positions and stereochemistry. For example, thiophene protons appear as distinct aromatic signals (δ 6.5–7.5 ppm) .

- Elemental Analysis: Matches calculated C, H, N, and S percentages to confirm purity (e.g., <0.3% deviation) .

- Mass Spectrometry (MS): High-resolution MS (EI or ESI) confirms molecular weight and fragmentation patterns .

- Melting Point: Sharp melting points (>300°C for some analogs) indicate crystalline purity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in conformational analysis?

Methodological Answer: X-ray crystallography provides definitive bond angles, dihedral angles, and packing interactions. For example:

Q. Table 2: Crystallographic Parameters for Thiophene Analogs

| Parameter | Compound (I) | Compound (II) |

|---|---|---|

| Dihedral Angle (Thiophene-Tetrazole) | 88.81° | 60.94° |

| R.M.S. Deviation (Benzothiophene) | 0.0084 Å | 0.0084 Å |

Q. How to design experiments for evaluating cytotoxicity and structure-activity relationships (SAR)?

Methodological Answer:

- In Vitro Assays: Use the MTT assay () with IC₅₀ calculations. Test against cancer cell lines (e.g., HeLa, MCF-7) with positive/negative controls.

- SAR Studies: Synthesize analogs by modifying thiophene substituents (e.g., 3-acetyl vs. 2-acetyl) and compare bioactivity .

- Data Interpretation: Correlate electronic effects (e.g., electron-withdrawing groups) with cytotoxicity trends.

Q. How to address challenges in stereochemical control during synthesis?

Methodological Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., chiral Pd complexes) for enantioselective thiazepane formation.

- Crystallographic Validation: Resolve enantiomers via X-ray diffraction. For example, SHELXL refines absolute configuration using Flack parameters .

- Chromatography: Chiral HPLC or SFC separates diastereomers, monitored by circular dichroism (CD) .

Q. How to analyze contradictory spectroscopic data in structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for ¹H chemical shifts).

- Crystallography as Gold Standard: Resolve ambiguities (e.g., rotational isomers) using X-ray structures .

- Advanced NMR Techniques: Use 2D NMR (COSY, NOESY) to confirm through-space interactions .

Q. What computational methods support conformational analysis of the thiazepane ring?

Methodological Answer:

Q. How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .

- Solvent Optimization: Use green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce waste.

- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., Friedel-Crafts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。